molecular formula C17H18N6O6S B4989511 3-Butyl-1-{4-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea

3-Butyl-1-{4-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea

Cat. No.: B4989511
M. Wt: 434.4 g/mol
InChI Key: XZIGEBIQNZUPIY-UHFFFAOYSA-N
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Description

3-Butyl-1-{4-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxadiazole moiety, which is often used in fluorescent probes due to its strong fluorescence properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-1-{4-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea typically involves multiple steps, including nitration, sulfonation, and urea formation. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the benzoxadiazole ring.

    Sulfonation: Addition of the sulfonyl group to the benzene ring.

    Urea Formation: Reaction of the sulfonylated benzene with butyl isocyanate to form the final urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and sulfonation reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-{4-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Butyl-1-{4-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea has several applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical assays.

    Biology: Employed in the study of cellular processes due to its fluorescent properties.

    Medicine: Potential use in diagnostic imaging and as a marker for certain biological activities.

    Industry: Utilized in the development of fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of 3-Butyl-1-{4-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea involves its interaction with specific molecular targets. The benzoxadiazole moiety allows it to act as a fluorescent probe, binding to target molecules and emitting fluorescence upon excitation. This property is exploited in various imaging and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyl-1-{4-[(7-nitro-2,1,3-benzoxadiazol-4-YL)amino]benzenesulfonyl}urea is unique due to its specific structural features that combine a benzoxadiazole moiety with a sulfonylurea group, providing distinct fluorescent properties and potential for diverse applications in scientific research.

Properties

IUPAC Name

1-butyl-3-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O6S/c1-2-3-10-18-17(24)22-30(27,28)12-6-4-11(5-7-12)19-13-8-9-14(23(25)26)16-15(13)20-29-21-16/h4-9,19H,2-3,10H2,1H3,(H2,18,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIGEBIQNZUPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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